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molecular formula C10H12BrN B8756591 3-(4-Bromophenyl)-3-methylazetidine

3-(4-Bromophenyl)-3-methylazetidine

Cat. No. B8756591
M. Wt: 226.11 g/mol
InChI Key: LNHGFXXOSYLMAF-UHFFFAOYSA-N
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Patent
US08722661B2

Procedure details

To a stirred solution of toluene-4-sulfonic acid 2-(4-bromo-phenyl)-2-cyano-2-methyl-ethyl ester (10 g, 25.38 mmol) in dry tetrahydrofuran (100 mL) was added 1M lithium aluminum hydride (25.3 mL diluted with 25.3 mL of dry tetrahydrofuran) via syringe pump at −10° C. for 1 h and stirring was continued for 30 min at 10° C. The reaction mixture was quenched with water (1 mL), diluted with tetrahydrofuran (3 mL) followed by a 15% aqueous sodium hydroxide solution (1 mL) and water (3 mL), and filtered through a Celite® pad. The filtrate was concentrated in vacuo. Flash chromatography (8% methanol/methylene chloride) afforded 3-(4-bromo-phenyl)-3-methyl-azetidine as an off-white solid (4.0 g, 70%). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.52 (s, 3H) 2.42-2.57 (m, 1H) 3.40 (d, J=7.34 Hz, 2H) 3.72 (d, J=7.34 Hz, 2H) 7.15 (d, J=8.80 Hz, 2H) 7.39-7.61 (m, 2H). LC-MS calcd. for C10H12BrN [M+] 226, obsd. 226.0/228.2.
Name
toluene-4-sulfonic acid 2-(4-bromo-phenyl)-2-cyano-2-methyl-ethyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:22]#[N:23])([CH3:21])[CH2:9]OS(C2C=CC(C)=CC=2)(=O)=O)=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([CH3:9])[CH2:21][NH:23][CH2:22]2)=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
toluene-4-sulfonic acid 2-(4-bromo-phenyl)-2-cyano-2-methyl-ethyl ester
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(COS(=O)(=O)C1=CC=C(C=C1)C)(C)C#N
Name
Quantity
25.3 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (1 mL)
ADDITION
Type
ADDITION
Details
diluted with tetrahydrofuran (3 mL)
FILTRATION
Type
FILTRATION
Details
filtered through a Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CNC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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